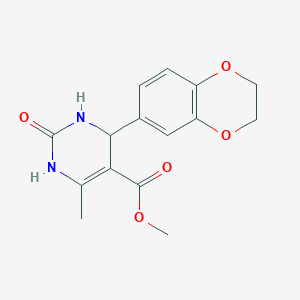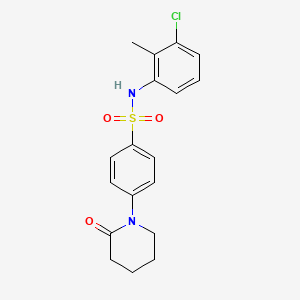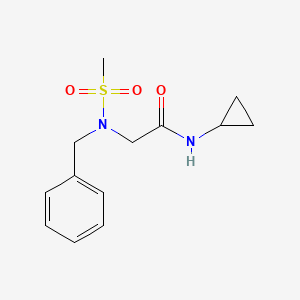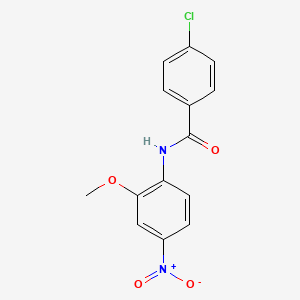![molecular formula C20H16N2O4 B5125427 4,4'-[1,3-phenylenebis(oxy)]dibenzamide](/img/structure/B5125427.png)
4,4'-[1,3-phenylenebis(oxy)]dibenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-[1,3-phenylenebis(oxy)]dibenzamide, commonly known as PBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBO is a white crystalline solid that is synthesized through a complex chemical process.
科学的研究の応用
PBO has been extensively studied for its potential applications in various scientific fields. It has been shown to have antimicrobial, antiviral, and antitumor properties. PBO has also been used as a crosslinking agent in the synthesis of polymers and as a catalyst in organic reactions.
作用機序
The mechanism of action of PBO is not fully understood. However, it is believed that PBO exerts its antimicrobial and antiviral effects by disrupting the cell membrane of the microorganisms. PBO has also been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
PBO has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. It has been shown to have low acute toxicity and is not mutagenic or carcinogenic. PBO has also been shown to have low skin and eye irritation potential.
実験室実験の利点と制限
PBO has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. PBO has also been shown to have a wide range of applications in various scientific fields. However, PBO has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
将来の方向性
There are several future directions for the study of PBO. One potential application of PBO is in the development of new antimicrobial and antiviral agents. PBO could also be used as a crosslinking agent in the synthesis of novel polymers with unique properties. Additionally, further research is needed to fully understand the mechanism of action of PBO and to explore its potential applications in other scientific fields.
Conclusion:
In conclusion, PBO is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBO has been extensively studied for its antimicrobial, antiviral, and antitumor properties, as well as its use as a crosslinking agent and catalyst. While PBO has several advantages for use in laboratory experiments, further research is needed to fully understand its mechanism of action and explore its potential applications in other scientific fields.
合成法
PBO is synthesized through a multistep process that involves the reaction of 1,3-phenylenediamine with phthalic anhydride to form 4,4'-oxydiphthalic anhydride. The resulting compound is then reacted with ammonia to form 4,4'-[1,3-phenylenebis(oxy)]dibenzamide. The purity of PBO can be improved through recrystallization.
特性
IUPAC Name |
4-[3-(4-carbamoylphenoxy)phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c21-19(23)13-4-8-15(9-5-13)25-17-2-1-3-18(12-17)26-16-10-6-14(7-11-16)20(22)24/h1-12H,(H2,21,23)(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLOKNLPIRNCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N)OC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6745918 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5125367.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5125371.png)
![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)

![methyl 2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5125399.png)
![4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125400.png)



![2-[(2-methylbenzyl)thio]-1H-naphtho[2,3-d]imidazole](/img/structure/B5125435.png)
